![molecular formula C15H17ClN4O3 B2603697 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide CAS No. 1797659-63-2](/img/structure/B2603697.png)
5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide
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Description
5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide , also known by its chemical formula C19H21ClN2O2 , is a synthetic compound with intriguing pharmacological potential. Its molecular weight is approximately 344.844 g/mol. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
Several synthetic approaches have been explored to obtain this compound. One notable method involves using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source. Researchers have successfully converted 3-acetyl-1-propanol to 5-chloro-2-pentanone (5C2P) , a precursor of 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide. The reaction conditions, including temperature, time, solvent, and initiator, were optimized to achieve a high yield of 5C2P. Interestingly, an intermediate product, 1-(dimethylamino)ethyl carbonochloridate , was observed during this process .
Molecular Structure Analysis
The molecular structure of 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide consists of a benzamide core with a chlorinated pyrimidine moiety. Analytical techniques such as 1H NMR , 13C NMR , and high-resolution mass spectroscopy have been employed to confirm its structure .
Scientific Research Applications
- This compound has been investigated for its potential as an anticancer agent. Specifically, it inhibits tubulin polymerization, which is essential for cell division. In vitro studies have shown that certain derivatives of this compound effectively inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116) cells .
Anticancer Activity
properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKPKAMXSORJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide |
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